2-Isopropoxy-benzoic acid ethyl ester
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Overview
Description
2-Isopropoxy-benzoic acid ethyl ester is an organic compound that belongs to the class of benzoic acid esters It is characterized by the presence of an isopropoxy group attached to the benzene ring and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-benzoic acid ethyl ester can be achieved through the esterification of 2-Isopropoxy-benzoic acid with ethanol in the presence of a catalyst. The reaction typically involves heating the carboxylic acid and alcohol with a mineral acid catalyst, such as sulfuric acid, to form the ester and water .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of advanced catalysts and reaction conditions can further enhance the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Isopropoxy-benzoic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: Acidic or basic hydrolysis of the ester yields 2-Isopropoxy-benzoic acid and ethanol.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Substitution: Common reagents include halogens and nucleophiles.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used.
Major Products Formed
Hydrolysis: 2-Isopropoxy-benzoic acid and ethanol.
Substitution: Various substituted benzoic acid esters.
Oxidation and Reduction: Corresponding oxidized or reduced products.
Scientific Research Applications
2-Isopropoxy-benzoic acid ethyl ester has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Material Science: It is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Isopropoxy-benzoic acid ethyl ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then interact with biological targets. The isopropoxy group may also play a role in modulating the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Similar ester structure but lacks the isopropoxy group.
Methyl benzoate: Another ester of benzoic acid with a methyl group instead of an ethyl group.
2-Methoxy-benzoic acid ethyl ester: Similar structure with a methoxy group instead of an isopropoxy group.
Uniqueness
2-Isopropoxy-benzoic acid ethyl ester is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other benzoic acid esters and can lead to different chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-propan-2-yloxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-14-12(13)10-7-5-6-8-11(10)15-9(2)3/h5-9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXZXBLZLJGFKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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